ethyl [(6-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetate
Description
Ethyl [(6-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetate is a cyclopenta[c]chromene derivative with a molecular formula of C₁₅H₁₄O₅ (average molecular weight: 274.272 g/mol) and CAS number 314743-72-1 . Its structure comprises a fused cyclopentane-chromenone core substituted with a methyl group at position 6 and an ethoxyacetate ester at position 7 (Figure 1). This compound is synthesized via esterification of its parent acid, [(6-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetic acid, which has been documented in purity grades of 95% .
Properties
IUPAC Name |
ethyl 2-[(6-methyl-4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl)oxy]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18O5/c1-3-20-15(18)9-21-14-8-7-12-11-5-4-6-13(11)17(19)22-16(12)10(14)2/h7-8H,3-6,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKJSPMAEMAADOD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1=C(C2=C(C=C1)C3=C(CCC3)C(=O)O2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl [(6-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetate is a complex organic compound with significant biological activities. It is characterized by its unique molecular structure, which includes a tetrahydrocyclopenta[c]chromene core. This compound has garnered attention for its potential therapeutic effects, particularly in the fields of pharmacology and medicinal chemistry.
- Molecular Formula : C23H22O5
- Molecular Weight : 378.4 g/mol
- CAS Number : 307548-84-1
The compound is an ester derived from acetic acid and a hydroxyl group attached to a chromene derivative. Its structure contributes to various biological activities, making it a subject of extensive research.
Biological Activities
This compound exhibits several biological activities:
- Antioxidant Activity : Compounds with similar structures have shown significant antioxidant properties. Studies indicate that this compound can reduce oxidative stress by scavenging free radicals and enhancing the activity of antioxidant enzymes.
- Anti-inflammatory Effects : Research suggests that this compound can inhibit inflammatory pathways, potentially providing therapeutic benefits in conditions characterized by chronic inflammation.
- Antimicrobial Properties : Preliminary studies indicate that this compound may possess antimicrobial activities against various bacterial strains.
Case Studies and Research Findings
Several studies have investigated the biological activity of compounds related to this compound:
Table 1: Summary of Biological Activities
Detailed Research Findings
- Antioxidant Mechanism : In a study involving C. elegans as a model organism, this compound was found to significantly decrease reactive oxygen species (ROS) levels and increase antioxidant enzyme activities (SOD and CAT) at concentrations as low as 10 μg/mL .
- Anti-inflammatory Pathways : The compound demonstrated an ability to downregulate the expression of pro-inflammatory cytokines in macrophages exposed to lipopolysaccharides (LPS), indicating potential use in treating inflammatory diseases .
- Antimicrobial Efficacy : this compound exhibited notable antimicrobial activity against several bacterial strains in vitro. The minimum inhibitory concentration (MIC) values were determined for various pathogens .
Scientific Research Applications
Chemical Properties and Structure
This compound has a molecular formula of C23H22O5 and a molecular weight of approximately 378.4 g/mol. It is classified as an ester derived from acetic acid and a hydroxyl group attached to a chromene derivative, featuring a unique multi-ring structure that enhances its biological activity compared to simpler analogs .
Medicinal Chemistry Applications
Ethyl [(6-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetate exhibits a range of biological activities that make it a candidate for therapeutic applications:
- Anticancer Activity : Compounds with similar structures have shown promise in inhibiting tumor growth. Studies indicate that derivatives can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell survival.
- Anti-inflammatory Effects : Research suggests that this compound may possess anti-inflammatory properties, potentially useful in treating conditions like arthritis and other inflammatory diseases. Its mechanism may involve the inhibition of pro-inflammatory cytokines.
- Antimicrobial Properties : Preliminary studies have indicated potential antimicrobial effects against various pathogens, making it a candidate for developing new antibiotics or antifungal agents.
Case Study: Anticancer Activity
A study published in a peer-reviewed journal demonstrated that this compound effectively inhibited the proliferation of breast cancer cells in vitro. The compound was shown to induce apoptosis via the mitochondrial pathway, highlighting its potential as an anticancer agent .
Agricultural Applications
In agriculture, this compound can be explored for its potential as a plant growth regulator or pesticide:
- Growth Regulation : Compounds with similar chromene structures have been studied for their ability to enhance plant growth and yield by modulating hormonal pathways.
- Pesticidal Activity : The compound may exhibit insecticidal or fungicidal properties against agricultural pests and diseases. Its unique chemical structure could provide a new avenue for developing eco-friendly pesticides.
Material Science Applications
This compound's unique properties also lend themselves to applications in material science:
- Polymer Chemistry : The compound can be utilized as a monomer or additive in the synthesis of novel polymers with enhanced thermal stability and mechanical properties .
- Nanotechnology : Its functional groups may allow for the development of nanomaterials with specific properties for use in electronics or biomedical applications .
Data Summary Table
Chemical Reactions Analysis
Hydrolysis Reactions
The ester group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives.
| Reaction Type | Conditions | Products | Yield |
|---|---|---|---|
| Acidic hydrolysis | HCl (6 M), reflux, 8 hrs | [(6-Methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetic acid | 78% |
| Basic hydrolysis | NaOH (2 M), ethanol, 60°C, 6 hrs | Sodium salt of the corresponding acid | 85% |
Kinetic studies indicate that basic hydrolysis proceeds faster due to nucleophilic attack by hydroxide ions on the electrophilic carbonyl carbon. The steric hindrance from the cyclopentane ring slightly reduces reaction rates compared to simpler esters.
Oxidation Reactions
The ketone group at the 4-position resists further oxidation, but the chromen ring’s electron-rich system is susceptible to oxidative cleavage.
| Oxidizing Agent | Conditions | Major Product | Observations |
|---|---|---|---|
| KMnO₄ | H₂SO₄, 80°C, 4 hrs | 7-Hydroxy-6-methylcyclopenta[c]chromenone | Partial ring cleavage observed |
| Ozone (O₃) | CH₂Cl₂, -78°C, followed by H₂O₂ | Dicarboxylic acid derivatives | Requires low temperatures |
The methyl substituent at the 6-position directs oxidation to the less hindered positions of the chromen system.
Reduction Reactions
The 4-oxo group can be selectively reduced to a hydroxyl group without affecting the ester.
| Reducing Agent | Conditions | Product | Selectivity |
|---|---|---|---|
| NaBH₄ | MeOH, 25°C, 2 hrs | Ethyl [(6-methyl-4-hydroxy-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetate | >90% |
| LiAlH₄ | THF, reflux, 1 hr | Over-reduction of ester to alcohol | Non-selective |
NaBH₄ is preferred for ketone reduction due to its mild reactivity and compatibility with ester groups.
Electrophilic Aromatic Substitution
The chromen ring undergoes nitration and halogenation at the electron-rich 5- and 8-positions.
| Reaction | Reagents/Conditions | Major Products | Yield |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C, 2 hrs | Ethyl [(6-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]-5-nitroacetate | 62% |
| Bromination | Br₂/FeBr₃, CH₂Cl₂, 25°C, 1 hr | 8-Bromo derivative | 58% |
The 6-methyl group exerts a meta-directing effect, favoring substitution at the 5- and 8-positions.
Transesterification
The ethyl ester can exchange alkoxy groups with other alcohols under acidic or basic catalysis.
| Alcohol | Catalyst | Conditions | Product | Conversion |
|---|---|---|---|---|
| Methanol | H₂SO₄ | Reflux, 12 hrs | Methyl [(6-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetate | 88% |
| Benzyl alcohol | Ti(OiPr)₄ | 100°C, 24 hrs | Benzyl ester derivative | 74% |
Titanium-based catalysts improve yields with sterically demanding alcohols.
Structural Influences on Reactivity
The 6-methyl and 4-oxo substituents critically modulate reactivity:
-
6-Methyl group : Enhances steric shielding at the chromen ring, slowing electrophilic substitution but stabilizing intermediates through hyperconjugation.
-
4-Oxo group : Participates in keto-enol tautomerism, enabling conjugate addition reactions under basic conditions .
Comparative studies of analogs (e.g., C6-Cl substitution) show that electron-withdrawing groups increase electrophilic substitution rates but reduce ester hydrolysis stability .
Comparison with Similar Compounds
Ester Derivatives with Variable Alkyl Chains
Alkyl esters of [(6-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetic acid differ in the length and branching of their ester groups, impacting physicochemical properties like solubility and lipophilicity:
Key Observations :
- Ethyl ester exhibits the lowest molecular weight and highest polarity, favoring aqueous solubility compared to bulkier analogs like the butyl and tert-butyl esters .
- The 8-chloro-substituted isopropyl ester introduces electronegativity, which could enhance binding interactions in biological targets (e.g., enzymes or receptors) compared to non-halogenated analogs .
Acid and Propanoate Derivatives
Replacing the acetic acid moiety with propanoic acid or modifying the ester group alters hydrogen-bonding capacity and bioactivity:
Key Observations :
Q & A
Basic: What are optimized synthetic routes for ethyl [(6-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetate, and how can reaction yields be improved?
Methodological Answer:
The synthesis typically involves nucleophilic substitution at the 7-hydroxy group of the coumarin core. A validated approach uses ethyl chloroacetate and a base (e.g., anhydrous K₂CO₃) in dry DMF at 80°C for 10 hours, followed by crystallization from ethanol . Yield improvements (81–82% vs. literature 40%) are achieved by:
- Stoichiometric control: Maintaining a 1:1 molar ratio of 7-hydroxy-4-methylcoumarin to ethyl chloroacetate.
- Solvent selection: DMF enhances reactivity due to its high polarity and ability to stabilize intermediates.
- Purification refinement: Slow cooling of the reaction mixture and repeated ethanol recrystallization minimize impurities.
Basic: Which spectroscopic and crystallographic methods are most effective for structural characterization?
Methodological Answer:
- X-ray diffraction (XRD): Single-crystal XRD resolves the tetrahydrocyclopenta[c]chromene ring conformation and ester linkage geometry. For example, analogous coumarin derivatives show planar chromen-4-one systems with dihedral angles <10° between fused rings .
- NMR spectroscopy: ¹H NMR identifies the ethoxy group (δ 1.2–1.4 ppm for CH₃, δ 4.1–4.3 ppm for OCH₂) and the methyl substituent at C6 (δ 2.3–2.5 ppm). ¹³C NMR confirms the carbonyl (C4=O, δ 160–165 ppm) and ester (C=O, δ 170–175 ppm) .
- Mass spectrometry: High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 331.1 for C₁₈H₁₈O₅).
Advanced: How can computational models predict the bioactivity or pharmacokinetic properties of derivatives?
Methodological Answer:
- Molecular docking: Use software like AutoDock Vina to simulate interactions with target proteins (e.g., antimicrobial enzymes). For chromone analogs, docking scores correlate with experimental IC₅₀ values when accounting for hydrogen bonding (e.g., coumarin O4 with Ser123 in E. coli DHFR) .
- ADMET prediction: Tools like SwissADME assess bioavailability (e.g., Lipinski’s Rule of Five compliance) and toxicity. Substituents like halogen atoms improve metabolic stability but may increase hepatotoxicity risk .
Advanced: What strategies address discrepancies in spectroscopic data during structural analysis?
Methodological Answer:
- Multi-technique validation: Combine NMR, IR (C=O stretch at ~1750 cm⁻¹), and XRD to resolve ambiguities. For example, overlapping proton signals in crowded aromatic regions can be deconvoluted via 2D-COSY .
- Low-concentration adjustments: For trace analysis (e.g., environmental samples), employ preconcentration techniques (SPE cartridges) coupled with LC-MS/MS (LOD < 0.1 ng/mL) .
- Dynamic NMR: Variable-temperature ¹H NMR distinguishes rotamers in the acetoxy group, which may cause splitting in δ 4.1–4.3 ppm signals .
Advanced: How to design derivatives for enhanced antimicrobial activity?
Methodological Answer:
- Functionalization strategies: Introduce electron-withdrawing groups (e.g., -Br, -Cl) at the phenyl ring to enhance membrane permeability. For example, 4-bromophenoxy analogs show MIC values of 8 µg/mL against S. aureus .
- Bioisosteric replacement: Replace the ethoxy group with thioacetate (-SCOCH₃) to target cysteine residues in bacterial proteases .
- Assay design: Use standardized broth microdilution (CLSI guidelines) with positive controls (e.g., ciprofloxacin) and solvent blanks to minimize false positives .
Basic: What purification techniques are recommended for isolating this compound from reaction mixtures?
Methodological Answer:
- Solvent extraction: Partition the crude product between ethyl acetate and water to remove unreacted starting materials.
- Column chromatography: Use silica gel (60–120 mesh) with hexane:ethyl acetate (3:1) for intermediate polarity separation.
- Crystallization: Ethanol or methanol recrystallization yields >95% purity, confirmed by melting point (mp 142–144°C for analogs) .
Advanced: How to investigate the compound’s stability under varying environmental conditions?
Methodological Answer:
- Forced degradation studies: Expose the compound to heat (60°C), UV light (254 nm), and acidic/alkaline conditions (0.1 M HCl/NaOH). Monitor degradation via HPLC (C18 column, acetonitrile:H₂O gradient).
- Kinetic analysis: Calculate half-life (t₁/₂) using Arrhenius plots for thermal degradation. Esters typically hydrolyze faster at pH > 8 .
Advanced: What mechanistic insights can be gained from studying substituent effects on the cyclopenta[c]chromene ring?
Methodological Answer:
- Electron density mapping: DFT calculations (e.g., B3LYP/6-31G*) reveal that electron-donating groups (e.g., -CH₃ at C6) increase HOMO density at C7-O, enhancing nucleophilic reactivity .
- Steric effects: Bulky substituents at C3 reduce ring puckering, as shown by XRD dihedral angles >15° in analogs .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
